6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4S/c17-11-6-7-12(13(18)8-11)14-9-23-16-20-19-15(22(16)21-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBBWYFNIWBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazoles with substituted phenacyl bromides. The reaction is carried out in the presence of an equimolar quantity of potassium hydroxide, which facilitates the cyclization process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. For instance, a series of compounds synthesized from this scaffold demonstrated potent antitumoral effects through mechanisms such as inhibition of tubulin polymerization. This mode of action is crucial for disrupting cancer cell division and growth .
Case Study: Antitumoral Activity
- Compound Tested : 6-(2,4-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.
- Findings : The compound exhibited significant inhibition of cancer cell proliferation in vitro. The study emphasized the structural variations that could enhance biological activity against different cancer types .
Antimicrobial Activity
The antimicrobial potential of triazolo-thiadiazine derivatives has been extensively researched. Compounds derived from the triazolo-thiadiazine framework have shown effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
- Study Overview : A series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and tested for antimicrobial activity.
- Results : Some derivatives exhibited remarkable antibacterial and antifungal properties, suggesting their potential use as therapeutic agents in treating infections caused by resistant strains .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of triazolo-thiadiazine derivatives. Variations in the phenyl moiety have been linked to changes in biological activity profiles.
Key Findings on SAR
- Modifications to the phenyl ring can significantly affect the compound's efficacy against specific targets.
- Certain substitutions enhance solubility and bioavailability while minimizing toxicity .
Drug Development Potential
The unique structural features of this compound make it a promising candidate for further drug development. Its ability to interact with various biological targets opens avenues for creating multifunctional drugs.
Pharmacokinetic Studies
Recent pharmacokinetic evaluations using ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have identified several promising compounds for further investigation. These studies help predict the behavior of these compounds in biological systems and their potential therapeutic windows .
Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Significant cell proliferation inhibition observed |
| Antimicrobial | Efficacy against bacterial and fungal strains | Notable antimicrobial activity against resistant strains |
| SAR | Understanding how structural modifications affect activity | Substitutions can enhance efficacy and reduce toxicity |
| Drug Development | Potential for creating multifunctional drugs | Promising pharmacokinetic profiles identified |
Mechanism of Action
The mechanism of action of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
6-(2,4-Difluorophenyl)-3-(4-Chlorophenyl)-7H-Triazolothiadiazine
- Structural Differences : Replaces chlorine with fluorine at the 6-position and introduces a 4-chlorophenyl group at the 3-position.
- Biological Activity : Exhibits modified pharmacokinetics due to fluorine’s electronegativity, enhancing blood-brain barrier penetration in neuropharmacological studies .
- Conformational Analysis : The thiadiazine ring adopts a screw-boat conformation, distinct from the planar structure of the target compound .
6-(4-Chlorophenyl)-3-Phenyl-7H-Triazolothiadiazine
- Structural Differences : Features a single chlorine substituent at the 4-position of the 6-phenyl group.
- Biological Activity: Demonstrates IC50 values in the nanomolar range against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming ampicillin in antimicrobial assays .
Methoxy and Aryl-Substituted Derivatives
6-(4-Methoxyphenyl)-3-(5-Methyl-1H-Pyrazol-3-yl)-7H-Triazolothiadiazine
3-(4-Methoxyphenyl)-6-(3-Amino-4-Methoxyphenyl)-7H-Triazolothiadiazine
- Structural Differences: Adds an amino-methoxyphenyl group at the 6-position.
- Biological Activity : Achieves 45.44% mean growth inhibition across NCI-60 cancer cell lines, with p-chlorophenyl substitution at C-6 critical for potency .
Hybrid and Spiro Derivatives
Spiro Oxindole-Triazolothiadiazine Derivatives
6-[5-(3,4-Dichlorophenyl)Furan-2-yl]-3-Phenyl-7H-Triazolothiadiazine
- Structural Differences : Replaces the 6-aryl group with a dichlorophenyl-furan hybrid.
- Biological Activity : Unique furan-dichlorophenyl combination enhances selectivity in antiviral applications (Molecular Weight: 427.3 g/mol) .
Biological Activity
The compound 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antifungal properties.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Substituents :
- 2,4-Dichlorophenyl group at position 6
- Phenyl group at position 3
Synthesis
The synthesis of this compound typically involves the heterocyclization reaction of suitable precursors under controlled conditions. Recent studies have reported yields ranging from 81% to 95% , confirming the efficiency of the synthetic methods used .
Cytotoxicity
In vitro studies have demonstrated that derivatives of triazolo-thiadiazines exhibit significant cytotoxicity against various cancer cell lines. Notably:
- HeLa Cells : Compounds derived from this class showed an inhibition range of 54% to 65% against HeLa cells.
- Other Cancer Cell Lines : Studies indicated IC50 values between 1.1 µM and 18.8 µM for liver (Huh7), breast (MCF-7), and colon (HCT116) cancer cell lines .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. The results indicate:
- High activity against both drug-sensitive and drug-resistant strains of Gram-positive bacteria.
- Some derivatives displayed activity up to 16 times greater than ampicillin , particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to antibacterial properties, antifungal activity has been noted:
- Compounds within this class have shown effectiveness against common fungal pathogens.
- Specific derivatives were tested against Candida albicans and demonstrated promising results .
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptor sites. For instance:
- Antitumor Activity : The compounds may inhibit tubulin polymerization or interfere with cell cycle progression in cancer cells.
- Antimicrobial Action : The mode of action may include disruption of bacterial cell wall synthesis or interference with metabolic pathways in fungi.
Case Studies
| Study | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Aytac et al. | Huh7 | 1.1 | Cytotoxic |
| Xu et al. | SGC-7901 | 0.011 | Antiproliferative |
| Khan et al. | H157 | 100 | Cytotoxic |
These studies illustrate the potential of triazolo-thiadiazines as therapeutic agents in oncology and infectious diseases.
Q & A
Q. What are the standard synthetic routes for synthesizing 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
Methodological Answer: The compound is typically synthesized via condensation of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromide derivatives in the presence of a base (e.g., potassium hydroxide). Cyclization occurs under reflux in ethanol or DMF, yielding the triazolo-thiadiazine core. Alternative routes involve hydrazonoyl chlorides reacting with triazole-thiol precursors, as described in multi-step protocols .
Q. How is the structural integrity of the compound confirmed after synthesis?
Methodological Answer: Structural confirmation employs spectroscopic techniques:
- 1H/13C NMR : Identifies aromatic proton environments and substituent positions.
- FT-IR : Confirms N–H and C=S stretching vibrations (~3200 cm⁻¹ and ~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous confirmation, resolving bond lengths and angles .
Q. What in vitro assays are used to evaluate the antibacterial activity of this compound?
Methodological Answer: Standard assays include:
- Agar Dilution : Minimum inhibitory concentration (MIC) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Broth Microdilution : Quantitative assessment of bacterial growth inhibition. Activity correlates with substituent electronegativity; 2,4-dichlorophenyl groups enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer: Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. ethanol.
- Catalyst Use : Triethylamine (TEA) accelerates condensation by deprotonating intermediates.
- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product suppression. Purity is monitored via TLC, with column chromatography (silica gel, hexane/ethyl acetate) for isolation .
Q. How do computational methods aid in predicting the compound’s biological activity?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulates binding to target enzymes (e.g., E. coli DNA gyrase), identifying key interactions (H-bonds, hydrophobic contacts).
- QSAR Models : Relate substituent properties (Hammett σ, logP) to MIC values. Electron-withdrawing groups (e.g., Cl) enhance activity by stabilizing enzyme-inhibitor complexes .
Q. How are discrepancies in biological activity data resolved across derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkoxy vs. nitro groups) and correlate with MIC trends.
- Crystallographic Data : Compare bond angles/distances to identify steric clashes in inactive derivatives.
- Metabolic Stability Assays : Test susceptibility to hepatic microsomal degradation, which may explain in vitro-in vivo discrepancies .
Q. What strategies address low solubility in pharmacological testing?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility (e.g., carboxylate derivatives).
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for enhanced bioavailability .
Contradictions and Recommendations
- Synthetic Routes : reports phenacyl bromide-mediated cyclization, while uses hydrazonoyl chlorides. Researchers should compare reaction kinetics and scalability.
- Biological Data : Some derivatives show high in vitro activity but poor in vivo efficacy. This necessitates PK/PD studies to assess absorption and metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
